molecular formula C38H44N2O5 B3061215 Lopinavir diamide CAS No. 667904-94-1

Lopinavir diamide

Cat. No.: B3061215
CAS No.: 667904-94-1
M. Wt: 608.8 g/mol
InChI Key: GSGYWFIAIGBFSD-AFEGWXKPSA-N
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Description

Lopinavir diamide is a derivative of lopinavir, an antiretroviral drug used primarily for the inhibition of HIV protease. Lopinavir is often used in combination with ritonavir to enhance its bioavailability and efficacy .

Mechanism of Action

Target of Action

Lopinavir diamide, also known as TS-97, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy . Additionally, it has been suggested that lopinavir may also inhibit the action of the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 .

Mode of Action

Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold itself cannot be cleaved, thus preventing the activity of the hiv-1 protease . This results in the production of immature, non-infectious viral particles . In the case of SARS-CoV-2, it is suggested that lopinavir may inhibit the action of 3CLpro, disrupting the process of viral replication and release from host cells .

Biochemical Pathways

The primary biochemical pathway affected by lopinavir is the HIV-1 protease pathway . By inhibiting the HIV-1 protease enzyme, lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is necessary for the maturation of the virus . This results in the production of immature, non-infectious viral particles .

Pharmacokinetics

Lopinavir is administered in combination with ritonavir due to its poor oral bioavailability and extensive biotransformation . Ritonavir is a potent inhibitor of the enzymes responsible for lopinavir metabolism, and its co-administration “boosts” lopinavir exposure and improves antiviral activity . The pharmacokinetics of lopinavir show a moderate duration of action, necessitating once or twice daily dosing .

Result of Action

The primary result of lopinavir’s action is the inhibition of HIV-1 replication . By preventing the activity of the HIV-1 protease enzyme, lopinavir disrupts the viral lifecycle, leading to the production of immature, non-infectious viral particles . This helps to control the spread of the virus within the body, slowing the progression of the disease.

Action Environment

The action of lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug interactions . Lopinavir, like other protease inhibitors, has a propensity for participating in drug interactions, so caution is advised when administering lopinavir to patients maintained on other medications . Furthermore, the patient’s overall health status, including liver function, can impact the metabolism and effectiveness of lopinavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lopinavir diamide involves multiple steps, starting from the condensation of diamine compound with 2,6-dimethylphenoxyacetic acid . The process includes the following steps:

    Condensation Reaction: Diamine compound reacts with 2,6-dimethylphenoxyacetic acid to form an intermediate.

    Hydrolysis and Purification: The intermediate undergoes hydrolysis and purification to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of reactants are processed in batches.

    Continuous Flow Processing: Reactants are continuously fed into the reaction chamber, and products are continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Lopinavir diamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

Lopinavir diamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: Another protease inhibitor used in combination with lopinavir.

    Saquinavir: A protease inhibitor with a similar mechanism of action.

    Nelfinavir: Another protease inhibitor used in the treatment of HIV infections.

Uniqueness

Lopinavir diamide is unique due to its enhanced bioavailability and efficacy when used in combination with ritonavir. Unlike other protease inhibitors, this compound has a higher affinity for the HIV-1 protease enzyme, making it more effective in inhibiting viral replication .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O5/c1-26-13-11-14-27(2)37(26)44-24-35(42)39-32(21-30-17-7-5-8-18-30)23-34(41)33(22-31-19-9-6-10-20-31)40-36(43)25-45-38-28(3)15-12-16-29(38)4/h5-20,32-34,41H,21-25H2,1-4H3,(H,39,42)(H,40,43)/t32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGYWFIAIGBFSD-AFEGWXKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)COC4=C(C=CC=C4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667904-94-1
Record name Lopinavir impurity, lopinavir diamide- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667904941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TS-97
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6214X5CP9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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